molecular formula C12H17NO3S B1421476 4-(4-(Methylsulfonyl)phenyl)piperidin-4-ol CAS No. 1086392-68-8

4-(4-(Methylsulfonyl)phenyl)piperidin-4-ol

Cat. No.: B1421476
CAS No.: 1086392-68-8
M. Wt: 255.34 g/mol
InChI Key: HQLHLHBFYKVFRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(Methylsulfonyl)phenyl)piperidin-4-ol is a useful research compound. Its molecular formula is C12H17NO3S and its molecular weight is 255.34 g/mol. The purity is usually 95%.
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Biological Activity

4-(4-(Methylsulfonyl)phenyl)piperidin-4-ol is a compound of interest due to its potential pharmacological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methylsulfonyl group and a phenyl moiety. This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit notable antibacterial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as E. coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Piperidine Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Piperidine Derivative AP. aeruginosa16 µg/mL
Piperidine Derivative BStaphylococcus aureus8 µg/mL

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses .

Case Study: Inhibition of Inflammatory Mediators
A study conducted on guinea pigs showed that administering this compound resulted in a significant reduction in airway hyperactivity and eosinophilia, indicating its potential use in treating asthma and other inflammatory conditions .

Anticancer Activity

Emerging research highlights the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle proteins such as cyclin-dependent kinases (CDKs) .

Table 2: Anticancer Efficacy of this compound

Cancer Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)20CDK inhibition
HeLa (Cervical Cancer)10Cell cycle arrest

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the methylsulfonyl group enhances solubility and bioavailability, while the piperidine core contributes to its interaction with various biological targets .

Properties

IUPAC Name

4-(4-methylsulfonylphenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-17(15,16)11-4-2-10(3-5-11)12(14)6-8-13-9-7-12/h2-5,13-14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLHLHBFYKVFRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2(CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678262
Record name 4-[4-(Methanesulfonyl)phenyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086392-68-8
Record name 4-Piperidinol, 4-[4-(methylsulfonyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086392-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(Methanesulfonyl)phenyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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